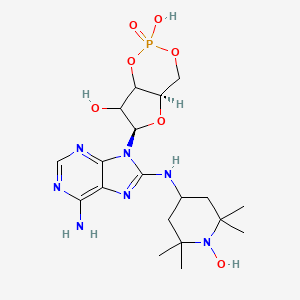
Caffeic aldehyde
Übersicht
Beschreibung
Caffeic aldehyde, also known as (E)-3-(3,4-dihydroxyphenyl)prop-2-enal, is a naturally occurring organic compound found in various plants. It is a phenolic aldehyde derived from caffeic acid and is known for its antioxidant properties. The compound is characterized by the presence of two hydroxyl groups on the benzene ring and an aldehyde group attached to a propenyl chain .
Wirkmechanismus
Target of Action
Caffeic aldehyde primarily targets the Nuclear factor-2 erythroid related factor-2 (Nrf2) . Nrf2 is a transcription factor that regulates cellular redox status through endogenous antioxidant systems with simultaneous anti-inflammatory activity .
Mode of Action
This compound interacts with its target, Nrf2, by inducing it and its downstream enzymes HO-1 and NQO1 . This interaction decreases Keap1 content through the H-benzene interaction with Arg415 of Keap1 .
Biochemical Pathways
This compound affects the phenylpropanoid metabolic pathway . It is involved in the synthesis of lignin, which thickens cell walls and makes the plant resistant to ion toxicity . It also prevents the production of reactive oxygen species (ROS), reducing oxidative stress common in diseases .
Pharmacokinetics
Studies on caffeic acid, a related compound, indicate that it is hydrolyzed by the microflora of colonies and metabolized mainly in the intestinal mucosa through phase ii enzymes . It undergoes conjugation and methylation processes, forming sulphated, glucuronic, and/or methylated conjugates by the action of sulfotransferases, UDP-glucotransferases, and o-methyltransferases, respectively . The transmembrane flux of Caffeic acid in intestinal cells occurs through active transport mediated by monocarboxylic acid carriers .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antioxidant and anti-inflammatory properties . By inducing Nrf2 and its downstream enzymes, it can decrease oxidative stress and inflammation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, plant stress resistance can be indirectly improved by this gene . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Caffeic aldehyde can be synthesized through several methods. One common method involves the oxidation of caffeic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide. Another method is the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired aldehyde .
Industrial Production Methods: In industrial settings, this compound can be produced through the biotransformation of caffeic acid using microbial fermentation. This method is considered environmentally friendly and efficient. The use of genetically engineered microorganisms to enhance the yield of this compound is also being explored .
Analyse Chemischer Reaktionen
Types of Reactions: Caffeic aldehyde undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form caffeic acid or other related compounds.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, caffeic alcohol.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, sulfonating agents.
Major Products Formed:
Oxidation: Caffeic acid.
Reduction: Caffeic alcohol.
Substitution: Halogenated or sulfonated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Caffeic aldehyde has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Used in the production of cosmetics and food additives due to its antioxidant properties
Vergleich Mit ähnlichen Verbindungen
Caffeic aldehyde is similar to other phenolic aldehydes such as ferulic aldehyde and sinapic aldehyde. it is unique due to the presence of two hydroxyl groups on the benzene ring, which enhances its antioxidant properties. Other similar compounds include:
Ferulic aldehyde: Contains a methoxy group instead of a hydroxyl group.
Sinapic aldehyde: Contains two methoxy groups instead of hydroxyl groups
This compound’s unique structure allows it to exhibit stronger antioxidant activity compared to its analogs, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h1-6,11-12H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMVYSVVTMKQSL-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032315 | |
| Record name | Caffeic aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141632-15-7 | |
| Record name | (2E)-3-(3,4-Dihydroxyphenyl)-2-propenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141632-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caffeic aldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141632157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caffeic aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-(3,4-dihydroxyphenyl)prop-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAFFEIC ALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A5UNB3LNK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(Z)-but-2-enedioic acid](/img/structure/B1141374.png)



![tert-butyl (2S)-6-[3-hydroxy-5-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]-4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]pyridin-1-ium-1-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B1141382.png)


![(1R,2R,3R,5S)-2-Azido-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B1141386.png)
![1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride](/img/structure/B1141387.png)
![Bicyclo[2.1.0]pentane-2-carboxylic acid, methyl ester, (1-alpha-,2-alpha-,4-alpha-)- (9CI)](/img/new.no-structure.jpg)

